Novel inhibitors of breast cancer relevant kinases Brk and HER2†
MedChemComm Pub Date: 2014-03-31 DOI: 10.1039/C4MD00028E
Abstract
Novel 4-anilino pyrido[2,3-b]indoles have been discovered as inhibitors of the breast cancer relevant protein kinase Brk. Within this first series favourable aniline substituents have been characterized. Combinations with substituents of the molecular scaffold have been further investigated and led to additional nanomolar Brk inhibitors. Due to the reported role of Brk in breast cancer progression via HER2 activation we determined the inhibition profile of our novel Brk inhibitors to additionally inhibit HER2. These studies characterized the first dually acting Brk and HER2 inhibitor and the first exclusive HER2 inhibitors.
Recommended Literature
- [1] An Assessment of the Laminar Hypersonic Double-Cone Experiments in the LENS-XX Tunnel
- [2] An analysis of the WTC fires using CIB correlations and simple modeling
- [3] Alt-proteins: A promising future
- [4] Acentric and chiral heterometallic inorganic–organic hybrid frameworks mediated by alkali or alkaline earth ions: synthesis and NLO properties
- [5] An aptamer-based keypad lock system†
- [6] An Aptamer Bio-barCode (ABC) assay using SPR, RNase H, and probes with RNA and gold-nanorods for anti-cancer drug screening
- [7] Acenaphthenic hopanoids, a novel series of aromatised
- [8] An approach to biodegradable star polymeric architectures using disulfide coupling†
- [9] Alumina grafted SBA-15 sustainable bifunctional catalysts for direct cross-coupling of benzylic alcohols to diarylmethanes†
- [10] An algal process treatment combined with the Fenton reaction for high concentrations of amoxicillin and cefradine
Journal Name:MedChemComm
research_products
-
CAS no.: 89640-58-4